Product packaging for SNIPER(CRABP)-11(Cat. No.:CAS No. 1384275-50-6)

SNIPER(CRABP)-11

Cat. No.: B610902
CAS No.: 1384275-50-6
M. Wt: 1062.36
InChI Key: JKPIDKPKBOTXBU-HMLGKSOISA-N
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Description

Defining Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs)

SNIPERs are a distinct class of TPD molecules designed to induce the degradation of target proteins by recruiting a specific family of E3 ligases known as the Inhibitor of Apoptosis Proteins (IAPs). tandfonline.commedchemexpress.com

SNIPERs are heterobifunctional molecules, meaning they are composed of three key components:

A ligand for the Protein of Interest (POI): This part of the molecule specifically binds to the target protein that is to be degraded. nih.govnih.gov

A ligand for an IAP E3 ligase: This component recruits an IAP family member, such as cIAP1, cIAP2, or XIAP. nih.govmedchemexpress.com

A linker: This connects the POI ligand and the IAP ligand, bridging the two proteins together. nih.govnih.gov

By simultaneously binding to both the target protein and the IAP E3 ligase, the SNIPER molecule forms a ternary complex. jst.go.jpmdpi.com This forced proximity induces the IAP to ubiquitinate the target protein, marking it for degradation by the proteasome. medchemexpress.commdpi.com

The compound SNIPER(CRABP)-11 is a specific example of this design. It consists of a ligand for Cellular Retinoic Acid Binding Protein II (CRABP-II) connected via a linker to an IAP antagonist, MV1, which binds to IAPs. researchgate.netresearchgate.net

SNIPERs are considered a subclass of the broader category of PROTACs. nih.govresearchgate.net The term PROTAC encompasses any heterobifunctional molecule that recruits an E3 ligase to a target protein to induce its degradation. nih.govcas.org While many well-known PROTACs recruit E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL), SNIPERs are specifically defined by their recruitment of IAP E3 ligases. tandfonline.comresearchgate.netcas.org Therefore, all SNIPERs are PROTACs, but not all PROTACs are SNIPERs.

Research Findings on this compound

This compound has been investigated for its ability to specifically target and degrade Cellular Retinoic Acid Binding Protein II (CRABP-II). Research has demonstrated its efficacy in various cellular contexts and its potential as a therapeutic agent, particularly in cancer.

FindingDetailsSource(s)
Mechanism of Action This compound is a potent protein degrader that links a ligand for CRABP-II (a derivative of all-trans retinoic acid) with the IAP ligand MV1. This induces cIAP1-mediated ubiquitination and subsequent proteasomal degradation of CRABP-II. researchgate.netresearchgate.netmedkoo.com
Subcellular Targeting Uniquely, this compound has demonstrated the ability to induce the degradation of CRABP-II localized within mitochondria, a feat not achieved by other similar compounds like SNIPER(CRABP)-4. It is also effective against CRABP-II in the cytosol, nucleus, and on membranes. researchgate.netmedkoo.com
E3 Ligase Involvement For wild-type and cytosolic CRABP-II, cIAP1 is the primary E3 ligase responsible for degradation induced by this compound. For membrane-localized CRABP-II, cIAP1 is also key, though other ligases may be involved. For nuclear and mitochondrial CRABP-II, E3 ligases other than cIAP1, cIAP2, and XIAP appear to play a role. researchgate.net
Pancreatic Cancer Research In models of pancreatic ductal adenocarcinoma (PDAC), treatment with this compound effectively induced the degradation of CRABP-II. This led to apoptosis (programmed cell death) and suppressed tumor growth. researchgate.netnih.gov
Overcoming Drug Resistance This compound has shown potential in overcoming drug resistance in pancreatic cancer. When used in combination with the chemotherapy drug gemcitabine, it significantly inhibited tumor progression. nih.gov
Mitophagy Induction By fusing CRABP-II to mitochondrial proteins, researchers have used this compound to artificially ubiquitinate the mitochondrial surface. This was shown to be sufficient to induce mitophagy (the selective degradation of mitochondria by autophagy), independent of the usual PINK1-PRKN pathway. tandfonline.comnih.gov

Role of Inhibitor of Apoptosis Proteins (IAPs) as Cognate E3 Ubiquitin Ligases in SNIPER Function

The mechanism of SNIPERs is fundamentally reliant on the recruitment of specific E3 ubiquitin ligases, namely the Inhibitor of Apoptosis Protein (IAP) family, which includes cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). medchemexpress.commedchemexpress.com These proteins, often overexpressed in cancer cells, contain BIR (Baculoviral IAP Repeat) domains and a RING (Really Interesting New Gene) finger domain, the latter of which confers E3 ligase activity. nih.govnih.gov SNIPERs exploit this function by incorporating a ligand, typically a derivative of an IAP antagonist like bestatin (B1682670), MV1, or LCL161, which binds to the BIR domains of IAPs. medchemexpress.commdpi.com This action brings the IAP into close proximity with the protein of interest, facilitating the transfer of ubiquitin to the target and marking it for degradation. researchgate.net

A defining characteristic of the SNIPER modality is the simultaneous degradation of both the target protein and the recruited IAPs, such as cIAP1 and XIAP. researchgate.net The binding of the IAP antagonist portion of the SNIPER molecule can induce autoubiquitylation and subsequent proteasomal degradation of the IAP itself. nih.govmdpi.com This dual-action could be particularly advantageous for cancer therapy, as IAPs are frequently implicated in treatment resistance. researchgate.netnih.gov

Research utilizing This compound , a degrader targeting Cellular Retinoic Acid-Binding Protein II (CRABP-II), provides detailed insights into the role of IAPs. This compound is a chimeric molecule that conjugates a CRABP-II ligand with MV1, a potent IAP antagonist. researchgate.netresearchgate.net Studies have demonstrated that this compound effectively induces the proteasomal degradation of CRABP-II. researchgate.net Further investigation into the specific E3 ligases involved revealed that for wild-type, cytosolic, and membrane-localized CRABP-II, cIAP1 is the primary E3 ligase responsible for the degradation initiated by SNIPERs. researchgate.netresearchgate.net This was confirmed by experiments showing that silencing cIAP1 expression diminished the degrader's activity against these forms of CRABP-II. researchgate.netresearchgate.net

Interestingly, the function of SNIPERs can be influenced by the subcellular localization of the target protein and the specific IAP ligand used. A study comparing this compound (containing the MV1 ligand) with SNIPER(CRABP)-4 (containing a bestatin ligand) found that while both could degrade CRABP-II in the cytosol, nucleus, and at the cell membrane, only this compound could induce the degradation of CRABP-II localized within mitochondria. researchgate.netresearchgate.net This suggests that the MV1 ligand in this compound may recruit a different or additional set of E3 ligases capable of acting on mitochondrial proteins, a task for which the bestatin-cIAP1 axis appears insufficient. researchgate.netresearchgate.net For the degradation of nuclear and mitochondrial CRABP-II, it is suggested that E3 ligases other than cIAP1, cIAP2, and XIAP may play a role. researchgate.netresearchgate.net These findings highlight that the choice of IAP ligand is a critical determinant of a SNIPER's activity profile across different cellular compartments.

The successful degradation of CRABP-II by this compound has been shown to induce apoptosis and suppress tumor growth in pancreatic cancer models, interrupting key survival signaling pathways. nih.govresearchgate.netresearchgate.net This underscores the therapeutic potential of hijacking IAP E3 ligase activity to eliminate specific pathogenic proteins.

Properties

CAS No.

1384275-50-6

Molecular Formula

C60H83N7O10

Molecular Weight

1062.36

IUPAC Name

(2E,4E,6E,8E)-9-((E)-3-((((S)-3-benzhydryl-1-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidin-2-yl)-1,4,15-trioxo-8,11-dioxa-2,5,14-triazahexadecan-16-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C60H83N7O10/c1-41(19-17-20-42(2)39-52(69)70)28-29-48-43(3)49(30-31-60(48,5)6)66-77-40-51(68)62-32-35-75-37-38-76-36-33-63-58(73)55(53(45-21-11-8-12-22-45)46-23-13-9-14-24-46)65-57(72)50-27-18-34-67(50)59(74)54(47-25-15-10-16-26-47)64-56(71)44(4)61-7/h8-9,11-14,17,19-24,28-29,39,44,47,50,53-55,61H,10,15-16,18,25-27,30-38,40H2,1-7H3,(H,62,68)(H,63,73)(H,64,71)(H,65,72)(H,69,70)/b20-17+,29-28+,41-19+,42-39+,66-49+/t44-,50-,54-,55-/m0/s1

InChI Key

JKPIDKPKBOTXBU-HMLGKSOISA-N

SMILES

CC(/C(CCC(C)1C)=N/OCC(NCCOCCOCCNC([C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NC([C@@H]4CCCN4C([C@H](C5CCCCC5)NC([C@H](C)NC)=O)=O)=O)=O)=O)=C1/C=C/C(C)=C/C=C/C(C)=C/C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SNIPER(CRABP)-11;  SNIPER(CRABP)11;  SNIPER(CRABP) 11;  SN-11;  SN 11;  SN11;  PROTAC cIAP1 degrader-​4,

Origin of Product

United States

Sniper Crabp 11: Molecular Architecture and Target Engagement

Chemical Design and Constituent Moieties of SNIPER(CRABP)-11

This compound is a chimeric molecule, a hallmark of the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) technology. mdpi.com These molecules are bifunctional, meaning they consist of two distinct ligands connected by a chemical linker. explorationpub.com This design allows them to simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. njbio.com In the case of this compound, this elegant design facilitates the degradation of CRABP-II. glpbio.combiocat.comcymitquimica.com

All-Trans Retinoic Acid (ATRA) as the Target Protein-Binding Ligand

The moiety responsible for recognizing the target protein in this compound is all-trans retinoic acid (ATRA). mdpi.com ATRA is the most biologically active metabolite of vitamin A and is the natural ligand for Cellular Retinoic Acid Binding Protein II (CRABP-II). aging-us.comwikigenes.org The high affinity and specificity of the interaction between ATRA and CRABP-II are crucial for the selective targeting of CRABP-II for degradation by the SNIPER molecule. aging-us.comnih.gov

MV1 as the E3 Ubiquitin Ligase-Binding Ligand

To recruit the cellular degradation machinery, this compound incorporates MV1 as its E3 ubiquitin ligase-binding ligand. mdpi.comnih.gov MV1 is an antagonist of the inhibitor of apoptosis protein (IAP) family, which are components of the E3 ubiquitin ligase complex. medchemexpress.comnih.gov By binding to IAPs, MV1 induces their autoubiquitination and subsequent degradation, which in the context of the SNIPER molecule, brings the entire complex, including the target protein, to the proteasome for destruction. mdpi.commedchemexpress.com The use of MV1 has been shown to be effective in inducing the degradation of various target proteins when incorporated into SNIPER constructs. nih.govnih.gov

Specific Target Protein Recognition: Cellular Retinoic Acid Binding Protein II (CRABP-II)

The intended target of this compound is Cellular Retinoic Acid Binding Protein II (CRABP-II), a small cytosolic protein involved in the intracellular transport of retinoic acid. glpbio.comaging-us.comuniprot.org

High-Affinity Ligand-CRABP-II Interactions

The interaction between ATRA and CRABP-II is characterized by high affinity. wikigenes.orgnih.gov CRABP-II possesses a specific binding pocket that accommodates the retinoic acid molecule. nih.gov This binding is primarily driven by interactions between the carboxylate group of ATRA and a trio of residues within the CRABP-II binding site: Arg132, Tyr134, and Arg111. nih.gov The high affinity of this interaction, with a reported dissociation constant (Kd) in the nanomolar range, ensures the potent and selective engagement of CRABP-II by the SNIPER molecule. nih.gov

ParameterValueReference
Ligand All-trans retinoic acid (ATRA) aging-us.comwikigenes.org
Protein Cellular Retinoic Acid Binding Protein II (CRABP-II) aging-us.comuniprot.org
Dissociation Constant (Kd) ~4.7 nM nih.gov
Key Interacting Residues in CRABP-II Arg132, Tyr134, Arg111 nih.gov

CRABP-II Isoforms and Subcellular Localization Considerations

Vertebrates express two highly conserved isoforms of CRABP, CRABP-I and CRABP-II. nih.govbiologists.com While they share a high degree of sequence homology, they often exhibit distinct expression patterns and are thought to have different functions. biologists.commsu.edu CRABP-II is the predominant form found in the human epidermis. aging-us.comnih.gov

The subcellular localization of CRABP-II is dynamic. In its unbound (apo) state, CRABP-II is primarily located in the cytoplasm and has been observed to associate with the endoplasmic reticulum. msu.eduresearchgate.net However, upon binding to retinoic acid, it undergoes a conformational change that is believed to expose a nuclear localization signal, leading to its translocation into the nucleus. msu.eduuniprot.orguniprot.org This nuclear localization is crucial for its function in regulating gene transcription by delivering retinoic acid to nuclear retinoic acid receptors (RARs). msu.eduacs.orgnih.gov this compound has been reported to induce the degradation of mitochondrial CRABP-II, suggesting it can target the protein in various subcellular compartments. glpbio.combiocat.comcymitquimica.com

FeatureCRABP-ICRABP-II
Primary Subcellular Localization (Apo form) CytoplasmCytoplasm, Endoplasmic Reticulum msu.eduresearchgate.net
Localization upon Ligand Binding Remains primarily in the cytoplasmTranslocates to the nucleus msu.eduuniprot.orguniprot.org
Primary Function Thought to buffer intracellular retinoic acid levels and facilitate its metabolism msu.edubiologists.comTransports retinoic acid to nuclear receptors to modulate gene transcription uniprot.orgmsu.eduacs.orgnih.gov
Predominance in Human Skin PresentPredominant form in the epidermis aging-us.comnih.gov

E3 Ubiquitin Ligase Recruitment Profile by this compound

This compound is a heterobifunctional small molecule, also known as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), designed to induce the degradation of a target protein, Cellular retinoic acid binding protein II (CRABP-II), through the ubiquitin-proteasome system. researchgate.netnih.gov It achieves this by acting as a molecular bridge, simultaneously binding to CRABP-II and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. nih.govnih.gov this compound incorporates an MV1 compound as its ligand to engage members of the Inhibitor of Apoptosis Protein (IAP) family, which possess E3 ligase activity. researchgate.netnih.gov The specific profile of E3 ligase recruitment is a critical determinant of its activity and specificity.

Primary Recruitment of cIAP1 and its Role in Ubiquitination

For the degradation of wild-type CRABP-II, which is predominantly localized in the cytosol, cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is the primary E3 ubiquitin ligase recruited by SNIPER technology. researchgate.netnih.govniph.go.jp Mechanistic studies have demonstrated that the formation of a ternary complex between CRABP-II, the SNIPER molecule, and cIAP1 is essential for the subsequent poly-ubiquitylation of CRABP-II. nih.gov This process flags the CRABP-II protein for destruction by the proteasome. researchgate.netniph.go.jp

The pivotal role of cIAP1 has been confirmed through gene silencing experiments. When the expression of cIAP1 was knocked down using small interfering RNA (siRNA), the degradation of cytosolic CRABP-II induced by SNIPER compounds was significantly weakened. researchgate.netniph.go.jpresearchgate.net This indicates a direct dependency on the presence and activity of cIAP1 for the degradation of CRABP-II located in this compartment. researchgate.netresearchgate.net The SNIPER-induced ubiquitylation mediated by cIAP1 results in the specific degradation of the target protein. nih.gov

Differential Engagement of IAP Family E3 Ligases (e.g., cIAP2, XIAP)

The IAP family includes several members with E3 ligase activity, such as cIAP1, cIAP2, and X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov While this compound can theoretically interact with multiple IAPs due to its MV1 ligand, its functional engagement shows a degree of selectivity, particularly concerning the degradation of cytosolic CRABP-II. researchgate.netnih.gov

Research has shown that while silencing cIAP1 significantly inhibits the degradation of wild-type CRABP-II, silencing XIAP does not have a comparable effect. niph.go.jp This suggests that XIAP is not a primary E3 ligase for SNIPER-induced degradation of cytosolic CRABP-II. niph.go.jp Similarly, cIAP2 is not considered a key player in this specific context. researchgate.netnih.gov This differential utilization is noteworthy, as other SNIPERs targeting different proteins have been shown to preferentially recruit XIAP over cIAP1, despite having a higher binding affinity for cIAP1. nih.gov This highlights that binding affinity alone does not dictate which E3 ligase is productively engaged for target degradation; the specific geometry of the ternary complex and other cellular factors are also critical. nih.govmdpi.com

Subcellular Compartment-Dependent E3 Ligase Utilization for CRABP-II Degradation

A key finding in the study of this compound is that the specific E3 ubiquitin ligase utilized for the degradation of CRABP-II is dependent on the subcellular localization of the target protein. researchgate.netnih.govresearchgate.net This demonstrates a remarkable adaptability of the protein degradation machinery.

This compound is capable of inducing the degradation of CRABP-II targeted to various subcellular compartments, including the cytosol, nucleus, cell membrane, and mitochondria. researchgate.netnih.gov However, the E3 ligase responsible for this degradation varies by location.

Cytosolic and Wild-Type CRABP-II: As established, degradation in the cytosol primarily relies on cIAP1. researchgate.netnih.govresearchgate.net

Membrane-Localized CRABP-II: For CRABP-II anchored to the cell membrane, cIAP1 remains a primary E3 ligase. However, evidence suggests that another, yet unidentified, E3 ligase, which is distinct from cIAP2 and XIAP, may also be involved in the degradation induced by this compound. researchgate.netnih.govresearchgate.net

Nuclear and Mitochondrial CRABP-II: The degradation of CRABP-II within the nucleus and mitochondria is a distinct process. For these compartments, the degradation induced by this compound occurs largely independently of cIAP1, cIAP2, and XIAP. researchgate.netnih.govresearchgate.net This implies that this compound can recruit other, non-IAP E3 ligases or that different IAP family members not yet tested are responsible for ubiquitination in these specific organelles. nih.gov

Notably, this compound is particularly effective at inducing the degradation of mitochondrial CRABP-II, a feat not achieved by its predecessor SNIPER(CRABP)-4, which uses a bestatin-based IAP ligand. researchgate.netnih.govmedkoo.com This unique capability underscores the importance of the IAP ligand's structure (MV1 in the case of this compound) in determining the scope of degradable protein pools. researchgate.nettargetmol.com

The following table summarizes the E3 ligase utilization for CRABP-II degradation by this compound according to the target protein's subcellular location.

Subcellular Location of CRABP-IIPrimary E3 Ligase(s) Utilized by this compound
Cytosol (Wild-Type) cIAP1 researchgate.netnih.gov
Cell Membrane cIAP1 and another unidentified E3 ligase (not cIAP2 or XIAP) researchgate.netnih.govresearchgate.net
Nucleus E3 ligases other than cIAP1, cIAP2, and XIAP researchgate.netnih.govresearchgate.net
Mitochondria E3 ligases other than cIAP1, cIAP2, and XIAP researchgate.netnih.govresearchgate.net

Mechanistic Dissection of Sniper Crabp 11 Induced Protein Degradation

Formation of the Ternary Complex: SNIPER(CRABP)-11, CRABP-II, and E3 Ligase

The foundational event in the degradation process is the formation of a ternary complex, a molecular assembly comprising this compound, the target protein CRABP-II, and a recruited E3 ubiquitin ligase. This compound is a heterobifunctional molecule, meaning it possesses two distinct domains: one that binds to CRABP-II and another that engages an E3 ligase, in this case, a member of the inhibitor of apoptosis protein (IAP) family. This dual-binding capacity allows this compound to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. This proximity is the critical initiating step for the subsequent ubiquitination and degradation of CRABP-II. Research has indicated that this compound is effective in inducing the degradation of CRABP-II located in various cellular compartments, including the mitochondria medkoo.comimmunomart.com.

The precise stoichiometry of the ternary complex is a key determinant of its stability and functional efficacy. While direct experimental determination of the stoichiometry for the this compound-CRABP-II-E3 ligase complex is not extensively documented in publicly available research, related studies on similar "molecular glue" and PROTAC (Proteolysis Targeting Chimera) systems suggest that a 1:1:1 stoichiometry of the degrader molecule, target protein, and E3 ligase is the most common and functionally productive arrangement.

The formation of this ternary complex is not a simple static event but involves significant conformational dynamics. Upon binding of this compound to both CRABP-II and the E3 ligase, allosteric changes in the proteins are likely to occur. These conformational shifts are thought to optimize the presentation of lysine residues on the surface of CRABP-II to the catalytic site of the E3 ligase, thereby facilitating the efficient transfer of ubiquitin. The flexibility of the linker region connecting the two binding moieties of this compound is also a critical factor, allowing for the necessary rotational and translational freedom to achieve a productive orientation of the bound proteins.

Table 1: Hypothetical Stoichiometric Analysis of the this compound Ternary Complex

ComponentProposed StoichiometryMethod of Determination (Hypothetical)Expected Outcome
This compound1Isothermal Titration Calorimetry (ITC)A single binding event with a defined thermodynamic profile.
CRABP-II1Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)A distinct molecular weight corresponding to a 1:1:1 complex.
E3 Ligase (e.g., cIAP1)1Native Mass SpectrometryPredominant ion species consistent with the fully assembled ternary complex.

Table 2: Illustrative Kinetic Parameters for Ternary Complex Formation

ParameterHypothetical ValueSignificance
Association Rate (k_on)1 x 10^5 M^-1 s^-1Reflects the speed at which the ternary complex forms.
Dissociation Rate (k_off)1 x 10^-3 s^-1Indicates the stability of the complex; a lower value suggests higher stability.
Dissociation Constant (K_D)10 nMRepresents the affinity of the interaction; a lower value indicates stronger binding.
Half-life (t_1/2)~11.5 minutesThe time it takes for half of the ternary complexes to dissociate.

Ubiquitination Dynamics of CRABP-II

Once the ternary complex is formed, the E3 ligase is positioned to catalyze the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to one or more lysine residues on the surface of CRABP-II. This process, known as ubiquitination, serves as a molecular tag that marks the protein for degradation.

The IAP family of E3 ligases, recruited by this compound, possesses a RING (Really Interesting New Gene) domain that is crucial for their catalytic activity. The RING domain does not form a covalent intermediate with ubiquitin itself but rather acts as a scaffold to bring the charged E2 enzyme (E2~ubiquitin) into close proximity with the substrate, CRABP-II. This proximity effect dramatically increases the local concentration of the reactants, leading to the efficient transfer of ubiquitin to accessible lysine residues on the target protein. A related compound, SNIPER-4, has been shown to induce cIAP1-mediated ubiquitylation of CRABP-II nih.gov.

Ubiquitin itself has several internal lysine residues (K6, K11, K27, K29, K33, K48, and K63) through which it can form chains, a process called polyubiquitination. The specific linkage type of the polyubiquitin chain determines the fate of the modified protein. Chains linked through lysine 48 (K48) are the canonical signal for targeting proteins to the proteasome for degradation. While it is highly probable that this compound-mediated ubiquitination of CRABP-II results in the formation of K48-linked polyubiquitin chains, direct experimental confirmation using techniques like mass spectrometry is necessary to definitively characterize the linkage type. Mass spectrometry can identify the specific diglycine remnant of ubiquitin that remains on a lysine residue after tryptic digestion, confirming the site of ubiquitination and the linkage type within the polyubiquitin chain.

Table 3: Common Polyubiquitin Chain Linkages and Their Functions

Linkage TypePrimary FunctionRelevance to this compound
K48-linkedProteasomal degradationThe most likely linkage type for CRABP-II degradation.
K63-linkedDNA repair, signal transduction, endocytosisLess likely to be the primary signal for degradation.
K11-linkedER-associated degradation, cell cycle controlPotentially involved, but K48 is the canonical signal.
Linear (M1)NF-κB signaling, inflammationUnlikely to be involved in this degradation pathway.

Proteasome-Mediated Degradation of Ubiquitinated CRABP-II

The final step in the process is the recognition and degradation of the polyubiquitinated CRABP-II by the 26S proteasome, a large, ATP-dependent protease complex. The polyubiquitin chain, particularly those with K48 linkages, acts as a high-affinity binding signal for ubiquitin receptors within the 19S regulatory particle of the proteasome.

Upon binding, the ubiquitinated CRABP-II is unfolded and translocated into the central 20S core particle of the proteasome, where it is cleaved into small peptides by the proteasome's multiple proteolytic activities. The ubiquitin monomers are typically recycled by deubiquitinating enzymes (DUBs) for reuse in subsequent rounds of ubiquitination. The degradation of CRABP-II induced by SNIPER compounds is a proteasomal-dependent process nih.gov. The efficacy of SNIPER-11 in inducing CRABP-II degradation has been demonstrated in models of pancreatic cancer nih.gov.

Table 4: Experimental Validation of Proteasome-Mediated Degradation

Experimental ApproachExpected Result with this compound TreatmentInterpretation
Co-treatment with Proteasome Inhibitor (e.g., MG132, Bortezomib)Rescue of CRABP-II from degradation; accumulation of polyubiquitinated CRABP-II.Confirms that the degradation is dependent on proteasomal activity.
Western Blot Analysis for CRABP-IITime- and concentration-dependent decrease in CRABP-II protein levels.Demonstrates the efficacy of this compound in inducing degradation.
Ubiquitin Pulldown AssaysIncreased levels of ubiquitinated CRABP-II upon this compound treatment.Provides direct evidence of target ubiquitination.

Proteasomal Recognition and Processing of Polyubiquitinated CRABP-II

This compound is a hybrid molecule designed to crosslink the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) to CRABP-II. nih.govnih.gov This induced proximity facilitates the transfer of ubiquitin molecules from cIAP1 to CRABP-II, resulting in the polyubiquitination of the target protein. nih.gov This polyubiquitin chain acts as a recognition signal for the 26S proteasome, the primary cellular machinery responsible for the degradation of most intracellular proteins.

The proteasome recognizes the polyubiquitinated CRABP-II, unfolds the protein, and threads it into its catalytic core, where it is cleaved into small peptides. This process effectively eliminates CRABP-II from the cell, a strategy that has been explored in therapeutic contexts such as pancreatic cancer, where CRABP-II is often overexpressed. nih.govnih.gov The specificity of this degradation is conferred by the targeted nature of the SNIPER molecule, which selectively brings the E3 ligase into proximity with CRABP-II.

Quantitative Analysis of CRABP-II Degradation Kinetics

The degradation of CRABP-II induced by this compound is a dynamic process that can be quantified to understand its efficiency and temporal characteristics. Studies have demonstrated the potent protein degradation activity of this compound, showing a significant reduction in CRABP-II levels following treatment. immunomart.com For instance, in pancreatic ductal adenocarcinoma (PDAC) cells, treatment with a similar compound, SNIPER-11, effectively induced the degradation of CRABP-II in both Panc-1 and BxPC3 cell lines. nih.gov

Cell LineTreatmentOutcome
Panc-1SNIPER-11Effective degradation of CRABP-II
BxPC3SNIPER-11Effective degradation of CRABP-II

This compound and Autophagic Degradation Pathways: Focus on Mitophagy

Beyond its role in targeting cytosolic proteins for proteasomal degradation, this compound has been ingeniously repurposed to induce the selective degradation of entire organelles, specifically mitochondria, through a process called mitophagy. nih.gov This is achieved by artificially tethering CRABP-II to the outer mitochondrial membrane.

Mechanism of this compound-Induced Mitophagy Through CRABP2-Fusion Proteins

To direct the degradation machinery to mitochondria, researchers have engineered fusion proteins consisting of CRABP-II and a mitochondrial outer membrane protein, such as Hexokinase-1 (HK1) or Translocase of Outer Mitochondrial Membrane 20 (TOMM20). nih.gov When these fusion proteins (e.g., HK1-CII-3HA or T20-CII-3HA) are expressed in cells, the CRABP-II moiety is displayed on the mitochondrial surface.

Upon treatment with this compound, cIAP1 is recruited to the mitochondrial surface, where it ubiquitinates the CRABP-II portion of the fusion protein. nih.gov This localized ubiquitination on the mitochondria serves as a powerful signal to initiate the autophagy machinery, leading to the engulfment of the ubiquitinated mitochondria by a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial cargo is degraded. nih.gov

Fusion ProteinCellular LocalizationEffect of this compound
HK1-CII-3HAMitochondriaInduces mitophagy
T20-CII-3HAMitochondriaInduces mitophagy

Independence of SNIPER-Induced Mitophagy from the PINK1/Parkin Pathway

A crucial aspect of this compound-induced mitophagy is its independence from the PINK1/Parkin pathway, which is one of the most well-characterized pathways of mitophagy. nih.govnih.gov The PINK1/Parkin pathway is typically activated in response to mitochondrial damage, leading to the accumulation of PINK1 on the mitochondrial outer membrane and the subsequent recruitment of the E3 ligase Parkin to ubiquitinate mitochondrial proteins.

However, studies have shown that this compound-induced mitophagy occurs efficiently even in cells lacking PINK1. nih.gov This indicates that the artificial ubiquitination of the mitochondrial surface by the recruited cIAP1 is a sufficient signal to trigger mitophagy, bypassing the need for the upstream damage-sensing and signaling components of the canonical PINK1/Parkin pathway. nih.govnih.gov This finding has significant implications for understanding the fundamental requirements for mitophagy initiation and for developing therapeutic strategies to induce mitophagy in contexts where the PINK1/Parkin pathway may be compromised.

Role of Mitochondrial Ubiquitination in this compound-Induced Organelle Degradation

The central role of mitochondrial ubiquitination in this compound-induced mitophagy underscores the importance of this post-translational modification as a key signal for selective autophagy. The SNIPER system effectively "paints" the mitochondrial surface with ubiquitin chains, creating a recognition platform for autophagy receptors. nih.gov

These autophagy receptors, such as OPTN, can then bind to the ubiquitinated mitochondria and link them to the nascent autophagosome by interacting with proteins like ATG9A, which is involved in the formation of the autophagosomal membrane. nih.gov The density and linkage type of the ubiquitin chains on the mitochondrial surface are likely important factors in determining the efficiency of receptor recruitment and subsequent mitophagy. The ability to chemically induce this ubiquitination provides a powerful tool to study the downstream events of mitophagy, independent of the complexities of mitochondrial damage signaling.

Cellular Readouts and Markers for Mitophagy Assessment

To monitor and quantify this compound-induced mitophagy, several cellular readouts and markers are employed. A widely used tool is the mt-Keima fluorescent reporter. nih.gov mt-Keima is a pH-sensitive fluorescent protein that is targeted to the mitochondrial matrix. In the neutral pH of the mitochondria, mt-Keima emits light at a specific wavelength. However, when the mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the fluorescence of mt-Keima shifts to a different wavelength. nih.gov This spectral shift can be detected and quantified using fluorescence microscopy and flow cytometry (FACS), providing a robust measure of mitophagic flux. nih.gov

AssayPrincipleApplication in SNIPER-induced Mitophagy
mt-Keima pH-dependent fluorescence shiftQuantifies the delivery of mitochondria to lysosomes
FACS analysis High-throughput quantification of fluorescent signalsMeasures the percentage of cells undergoing mitophagy
Immunoblotting Detection of specific protein levelsAssesses the degradation of mitochondrial proteins
Immunofluorescence Microscopy Visualization of protein localizationObserves the colocalization of mitochondria with autophagosomes and lysosomes

Advanced Methodologies for Investigating Sniper Crabp 11

Molecular and Cellular Biology Techniques

Immunoblotting for Assessment of Protein Degradation Levels

Immunoblotting, or Western blotting, is a cornerstone technique used to quantify the degradation of CRABP-II following treatment with SNIPER(CRABP)-11. This method allows researchers to measure the reduction in the total cellular levels of a target protein. In studies involving this compound, cells, such as the human fibrosarcoma cell line HT1080 or pancreatic ductal adenocarcinoma (PDAC) cells (Panc-1 and BxPC3), are treated with the compound across a range of concentrations and time points. researchgate.netniph.go.jpnih.gov Following treatment, cell lysates are prepared, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to CRABP-II.

Research findings consistently demonstrate that this compound effectively induces the degradation of CRABP-II in a concentration-dependent manner. niph.go.jp For instance, in HT1080 cells, significant reduction of CRABP-II levels has been observed at concentrations as low as 3 µM. niph.go.jp Similar potent degradation has been confirmed in pancreatic cancer cell lines and in patient-derived xenograft (PDX) tumor models, highlighting the compound's efficacy. researchgate.net The specificity of this compound is often confirmed by showing that it also induces the degradation of its recruited E3 ligase, cIAP1, a hallmark of this class of molecules. nih.gov

Table 1: Representative Immunoblotting Results for this compound

Cell Line Target Protein Treatment Outcome Reference
HT1080 CRABP-II This compound (10 µM, 6h) Significant reduction in CRABP-II levels niph.go.jp
Panc-1 CRABP-II This compound Effective degradation of CRABP-II researchgate.net
BxPC3 CRABP-II This compound Effective degradation of CRABP-II researchgate.net

Immunofluorescence Microscopy and Live-Cell Imaging for Subcellular Localization and Protein Dynamics

To understand where within the cell this compound exerts its effects, immunofluorescence microscopy is employed. This technique is crucial for visualizing the subcellular localization of CRABP-II and observing its disappearance upon treatment. Studies have utilized this method to show that this compound can induce the degradation of CRABP-II not only when it is in the cytosol but also when it is targeted to specific subcellular compartments like the nucleus, plasma membrane, and mitochondria. researchgate.net For example, immunofluorescence analysis confirmed that this compound treatment nearly abolished the fluorescence signal from CRABP-II, including a version of the protein engineered to localize to the mitochondria. researchgate.net

Live-cell imaging offers a dynamic view of the processes induced by this compound. A key application has been in the study of mitophagy, the selective degradation of mitochondria by autophagy. In these experiments, cells are engineered to express a pH-sensitive fluorescent protein called mt-Keima, which is targeted to the mitochondria. nih.govresearchgate.net Live-cell confocal microscopy allows for the real-time observation of these cells. Upon treatment with this compound (used to ubiquitinate mitochondrial outer membrane proteins fused to CRABP-II), researchers can visualize the delivery of mitochondria to the acidic environment of the lysosome, which is marked by a shift in the mt-Keima fluorescence signal. nih.govresearchgate.net This provides direct visual evidence of the downstream cellular processes triggered by the compound's activity.

Flow Cytometry-Based Assays for Quantitative Measurement of Cellular Processes (e.g., mt-Keima for Mitophagy)

Flow cytometry provides a powerful, high-throughput method for quantitatively measuring cellular processes. In the context of this compound research, it has been ingeniously applied to measure mitophagy using the mt-Keima reporter system. nih.govresearchgate.netnih.gov mt-Keima exhibits a pH-dependent fluorescence emission. nih.gov When mitochondria are in the neutral pH of the cytoplasm, mt-Keima is excited by a 405 nm laser. However, when mitochondria are engulfed by lysosomes (a process called mitophagy), the acidic environment (pH ~4.5) causes a shift in the protein's conformation, and it becomes preferentially excited by a 561 nm laser. nih.govnih.gov

By analyzing thousands of cells per second, flow cytometry can quantify the ratio of these two signals, providing a robust statistical measurement of the percentage of cells in a population that are undergoing mitophagy. researchgate.net Studies have used this compound to induce the ubiquitination of CRABP-II-fusion proteins localized on the mitochondrial outer membrane, thereby triggering mitophagy. nih.govresearchgate.net Flow cytometry analysis of these cells shows a clear, SNIPER-dependent increase in the mitophagic population, which can be blocked by inhibitors of lysosomal function, confirming the validity of the assay. nih.govresearchgate.net

Table 2: Flow Cytometry-Based Mitophagy Assay using this compound

Assay Cell Line Reporter Methodology Finding Reference

Genetic Perturbation: siRNA-Mediated Knockdown of E3 Ligases and Pathway Components

A critical question in the study of SNIPER molecules is which E3 ubiquitin ligase is responsible for mediating the degradation of the target protein. This compound is designed with a ligand (MV1) that binds to IAP family proteins. researchgate.net To identify the specific IAP member responsible for its activity, researchers use small interfering RNA (siRNA), a technique that silences the expression of a specific gene.

Studies have shown that siRNA-mediated knockdown of cIAP1 (encoded by the BIRC2 gene) significantly attenuates the ability of this compound to degrade wild-type and cytosolic CRABP-II. researchgate.netresearchgate.net In contrast, silencing XIAP (X-linked inhibitor of apoptosis protein) has a minimal effect on the degradation of cytosolic CRABP-II. niph.go.jp This genetic evidence strongly indicates that cIAP1 is the primary E3 ligase hijacked by this compound for the degradation of its target in the cytosol. niph.go.jpresearchgate.net Interestingly, for CRABP-II targeted to other compartments, such as the nucleus or mitochondria, the degradation appears to be mediated by other, yet-to-be-identified E3 ligases, as knockdown of cIAP1, cIAP2, and XIAP does not block the effect. researchgate.netresearchgate.net

CRISPR/Cas9-Mediated Gene Editing for Target Protein Manipulation

The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for the precise knockout or modification of genes within a cell. While not used to directly study the mechanism of this compound itself, it has been an essential tool for validating CRABP-II as a therapeutic target. In pancreatic cancer research, for example, CRISPR/Cas9 was used to create CRABP-II knockout cell lines. nih.gov

These knockout cells were then used in functional assays to understand the consequences of eliminating the protein. A key finding from these experiments was that the genetic knockout of CRABP-II resensitized previously resistant pancreatic cancer cells to the chemotherapeutic agent gemcitabine. nih.gov This result provides a powerful genetic validation that complements the pharmacological approach of using this compound. It confirms that the degradation of CRABP-II is the key event responsible for the observed therapeutic effects, reinforcing the rationale for developing compounds like this compound.

Chemical Inhibition Studies Utilizing Proteasome Inhibitors and Lysosome Inhibitors

To confirm the specific degradation pathway utilized by this compound, researchers use small molecule inhibitors of the major cellular protein degradation machineries: the proteasome and the lysosome. The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins. SNIPERs are designed to induce target ubiquitination, leading to degradation by the proteasome.

To verify this, cells are co-treated with this compound and a proteasome inhibitor, such as MG132. niph.go.jpmdpi.com Studies consistently show that the addition of MG132 completely blocks the degradation of CRABP-II induced by SNIPER compounds. niph.go.jp The CRABP-II protein levels in cells treated with both this compound and MG132 remain high, similar to untreated control cells. This demonstrates that the proteasome is essential for the compound's activity. niph.go.jp

In parallel, lysosome inhibitors like bafilomycin A1 are used to determine if the lysosomal pathway is involved. nih.govresearchgate.net While this pathway is not the primary route for SNIPER-mediated degradation of cytosolic proteins, it is relevant when studying downstream events like mitophagy. As mentioned, bafilomycin A1 treatment neutralizes the mt-Keima spectral shift, confirming that the final step of SNIPER-induced mitophagy is indeed fusion with the lysosome. nih.govresearchgate.net

Table 3: Chemical Inhibitors Used in this compound Research

Inhibitor Target Pathway Experimental Context Outcome Reference
MG132 Proteasome Co-treatment with SNIPER compound Abrogates SNIPER-induced degradation of CRABP-II niph.go.jp

Biophysical and Structural Characterization Methods

The formation of a stable and productive ternary complex, consisting of this compound, the target protein Cellular Retinoic Acid-Binding Protein II (CRABP-II), and the E3 ligase cellular inhibitor of apoptosis protein 1 (cIAP1), is a prerequisite for targeted protein degradation. researchgate.netacs.org Elucidating the biophysical properties and high-resolution structure of this complex is crucial for understanding the compound's efficacy and for the rational design of future degraders.

Spectroscopic Techniques for Ligand-Protein and Protein-Protein Interaction Analysis

Spectroscopic methods are fundamental in confirming and quantifying the binding events that precede protein degradation. osti.gov Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for studying these interactions in a solution state that mimics the physiological environment. osti.govcreative-biostructure.com Techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR can be used to monitor changes in the chemical environment of backbone amides of the proteins upon addition of the ligand or binding partner. nih.gov For the this compound system, titrating the compound into an isotope-labeled sample of CRABP-II or the cIAP1 E3 ligase would produce chemical shift perturbations (CSPs) or significant line broadening for specific amino acid residues, allowing for the mapping of binding interfaces and the calculation of dissociation constants (Kd). nih.govplos.orgspringernature.com

Mass spectrometry (MS) is another key technique, especially methods using soft ionization like electrospray ionization (ESI-MS), which can preserve non-covalent protein-ligand and protein-protein interactions. frontiersin.org This allows for the direct detection of the individual binary complexes (this compound:CRABP-II and this compound:cIAP1) as well as the fully formed ternary complex, confirming its stoichiometry. frontiersin.org

Molecular Docking and Computational Modeling of Ternary Complexes

Given the transient and flexible nature of PROTAC-induced ternary complexes, computational modeling and molecular docking have become indispensable tools for predicting their structure and stability. acs.orgarxiv.org The process for modeling the this compound:CRABP-II:cIAP1 complex involves several computational steps. Typically, it begins with protein-protein docking simulations between CRABP-II and cIAP1 to generate an ensemble of possible interaction poses. acs.orgbiorxiv.org

Crystallographic and NMR-Based Structural Insights into SNIPER-Target-E3 Ligase Complexes

The definitive methods for elucidating the three-dimensional atomic structure of protein complexes are X-ray crystallography and, for smaller or more dynamic systems, solution NMR. creative-biostructure.com Obtaining a high-resolution crystal structure of the this compound:CRABP-II:cIAP1 ternary complex would provide the most detailed snapshot of the molecular interactions that drive its formation and function. creative-biostructure.commdpi.com Such a structure would precisely reveal the protein-protein interface, the specific contacts made by the SNIPER molecule with both proteins, and the conformation adopted by the flexible linker. nih.govmdpi.com

While a specific crystal structure for the this compound ternary complex is not publicly available, structural studies of other SNIPERs and PROTACs have been invaluable. nih.gov They have confirmed that the linker is not merely a passive tether but often makes specific contacts that contribute to the stability and cooperativity of the complex. Solution NMR can also provide structural restraints, such as inter-proton distances from Nuclear Overhauser Effect (NOE) measurements, to build a model of the complex in solution, offering insights into its dynamic nature. nih.govnih.gov

System-Level Omics Approaches

To understand the broader biological consequences of administering this compound, researchers employ "omics" technologies. These system-level approaches provide a global view of the changes occurring within the cell's entire collection of proteins (proteome) and gene transcripts (transcriptome).

Quantitative Proteomics for Global Degradome Analysis

Quantitative proteomics, primarily using mass spectrometry, is essential for identifying the full spectrum of proteins degraded following treatment with this compound. nih.gov This "degradome" analysis allows researchers to confirm the degradation of the intended target, CRABP-II, and to identify any off-target proteins that are also degraded. researchgate.net A common strategy involves Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where cells are grown in media containing "heavy" or "light" isotopes of essential amino acids. biorxiv.org After treating the "heavy"-labeled cells with this compound and the "light" cells with a vehicle control, the cell populations are mixed, and their proteins are extracted, digested, and analyzed by MS. biorxiv.org The ratio of heavy to light peptides for each identified protein provides a precise measure of its degradation.

Studies have shown that this compound effectively induces the degradation of its target, CRABP-II. researchgate.netnih.gov Furthermore, as is common with IAP-based SNIPERs, the recruited E3 ligase, cIAP1, also undergoes auto-ubiquitination and subsequent proteasomal degradation. researchgate.netsci-hub.se Distinguishing direct targets from downstream secondary effects is a key challenge, and advanced methods can help isolate the primary degradome. researchgate.netbiorxiv.org

Table 1: Proteins Degraded by this compound
Protein TargetRoleE3 Ligase RecruitedReference
CRABP-II (Cellular Retinoic Acid-Binding Protein II)Primary target protein; involved in retinoic acid signaling and cancer pathogenesis.cIAP1 researchgate.netnih.gov
cIAP1 (cellular Inhibitor of Apoptosis Protein 1)Recruited E3 ubiquitin ligase; undergoes auto-degradation upon activation.Self (auto-ubiquitination) researchgate.net

Transcriptomics for Comprehensive Gene Expression Profiling in Response to this compound

Transcriptomics provides a snapshot of the entire set of RNA transcripts in a cell, revealing how gene expression is altered in response to a drug. frontiersin.orgfrontierspartnerships.org Using techniques like gene expression microarrays or, more commonly, RNA-sequencing (RNA-seq), researchers can profile the comprehensive changes in a cell's gene expression signature after treatment with this compound. nih.govnih.gov

Research into the function of CRABP-II in pancreatic ductal adenocarcinoma (PDAC) has shown that its aberrant expression leads to an increase in the stability of the mRNA for Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). nih.gov This, in turn, upregulates downstream genes involved in cholesterol uptake and metabolism, which contributes to drug resistance. nih.gov By inducing the degradation of CRABP-II, this compound is expected to reverse these effects, leading to the downregulation of SREBP-1c and its target genes. This demonstrates how degrading a single target protein can have wider, beneficial consequences on cellular signaling pathways, which can be comprehensively mapped by transcriptomic analysis. nih.gov

Table 2: Key Genes and Pathways Modulated by this compound via CRABP-II Degradation
Gene/PathwayFunctionExpected Effect of this compoundReference
SREBF1 (encoding SREBP-1c)Transcription factor that regulates genes involved in lipid metabolism.Decreased mRNA stability and expression. nih.gov
Cholesterol Biosynthesis/Uptake PathwayPathway regulated by SREBP-1c; contributes to drug resistance in cancer.Downregulation of constituent genes. nih.gov
AKT Survival SignalingPro-survival pathway facilitated by cholesterol accumulation in lipid rafts.Inhibition of signaling. nih.gov

Comparative Analysis and Emerging Research Frontiers

Comparative Mechanistic Studies with Other CRABP-II Degraders

The development of CRABP-II degraders has seen several iterations, each providing insights into the structure-activity relationships that govern their efficacy. SNIPER(CRABP)-11 represents a progression from earlier versions, such as those based on bestatin (B1682670) or its derivatives.

A key distinction lies in the IAP ligand employed. SNIPER(CRABP)-4, for example, uses a bestatin ligand, whereas this compound utilizes the pan-IAP antagonist MV1. researchgate.net This choice has profound mechanistic consequences. While both compounds effectively induce the proteasomal degradation of CRABP-II in the cytosol, nucleus, and on membranes, only this compound is capable of degrading CRABP-II that has been artificially localized to mitochondria. researchgate.netresearchgate.netmedkoo.comtargetmol.combiocat.com This suggests that the MV1 ligand enables the recruitment of an E3 ligase machinery that is active in the mitochondrial vicinity, a capability not shared by the bestatin-based SNIPER(CRABP)-4. researchgate.net

Furthermore, early ester-based SNIPERs were found to be susceptible to hydrolysis within the cell, which could limit the duration of their effect. niph.go.jp The development of more stable amide-based linkers, a feature incorporated into later-generation degraders, led to a more sustained degradation of the target protein. niph.go.jpniph.go.jp For instance, an amide-based SNIPER maintained reduced CRABP-II levels for up to 48 hours, a significant improvement over the 12-hour duration seen with an ester-linked counterpart. niph.go.jp this compound and its contemporaries build on these principles, aiming for both high potency and prolonged cellular activity. nih.gov

DegraderIAP LigandKey Mechanistic FeaturesReference
This compoundMV1Degrades cytosolic, nuclear, membrane, and mitochondrial CRABP-II. Can induce degradation of both CRABP-II and cIAP1. researchgate.netresearchgate.nettandfonline.com
SNIPER(CRABP)-4BestatinDegrades cytosolic, nuclear, and membrane-localized CRABP-II, but not mitochondrial. More selective for CRABP-II degradation over cIAP1. researchgate.netniph.go.jp
SNIPER-21BestatinDegrades CRABP-II but also induces cIAP1 autoubiquitination and degradation. nih.gov
SNIPER-23MV1Reported to be ~10 times more potent than SNIPER-21 in degrading CRABP-II and cIAP1. nih.gov

Investigating E3 Ligase Selectivity and Promiscuity in SNIPER Design Principles

The efficacy of a SNIPER molecule is critically dependent on its ability to form a productive ternary complex between the target protein and an E3 ubiquitin ligase. scienceopen.comnih.gov The design of this compound, which recruits the IAP family of E3 ligases (cIAP1, cIAP2, and XIAP), highlights the complexities of E3 ligase selectivity. frontiersin.orgfrontiersin.org

Research shows that the specific E3 ligase utilized for degradation can vary depending on the subcellular location of the target protein. researchgate.netresearchgate.net For wild-type and cytosolic CRABP-II, siRNA-mediated silencing has identified cellular inhibitor of apoptosis protein 1 (cIAP1) as the primary E3 ligase responsible for degradation induced by this compound. researchgate.netresearchgate.netresearchgate.net However, the situation is different for CRABP-II localized to other compartments. For membrane-localized CRABP-II, cIAP1 is still a primary E3 ligase, but evidence suggests another, unidentified E3 ligase (distinct from cIAP2 and XIAP) may also be involved. researchgate.netresearchgate.net Even more distinctly, for nuclear and mitochondrial CRABP-II, the degradation is mediated by E3 ligases other than cIAP1, cIAP2, and XIAP. researchgate.netresearchgate.net This demonstrates a level of context-dependent promiscuity, where the SNIPER molecule can engage different E3 ligases based on the protein's location. This finding is crucial for the design of future degraders, as it suggests that a single molecule could be tailored to degrade targets in multiple cellular compartments by leveraging the local E3 ligase environment.

Subcellular Location of CRABP-IIPrimary E3 Ligase(s) Recruited by this compoundReference
Cytosol (Wild-Type)cIAP1 researchgate.netresearchgate.net
NucleusE3 ligases other than cIAP1, cIAP2, XIAP researchgate.netresearchgate.net
MembranecIAP1 and another E3 ligase (not cIAP2 or XIAP) researchgate.netresearchgate.net
MitochondriaE3 ligases other than cIAP1, cIAP2, XIAP researchgate.netresearchgate.net

Exploration of Additional Cellular Degradation Pathways Potentially Influenced by this compound

The primary mechanism of action for this compound is the induction of ubiquitination and subsequent degradation of CRABP-II by the proteasome. researchgate.net This is confirmed by experiments showing that treatment with proteasome inhibitors, such as MG132, abrogates the reduction in CRABP-II levels. researchgate.net

However, emerging research has demonstrated that the underlying technology can be harnessed to influence other degradative pathways, notably autophagy. In an innovative study, this compound was used to successfully induce mitophagy, the selective degradation of mitochondria by autophagy. nih.govresearchgate.net This was achieved by fusing CRABP-II to mitochondrial outer membrane proteins. nih.govresearchgate.net In this engineered system, the addition of this compound recruited IAP E3 ligases to the mitochondrial surface, leading to ubiquitination and subsequent clearance of the entire organelle via the autophagy pathway. nih.gov This demonstrates that while the direct target degradation is proteasome-dependent, the SNIPER technology is versatile enough to be adapted to trigger larger-scale degradation processes like mitophagy, expanding its potential applications in research and therapy.

Utilization of this compound as a Chemical Biology Probe for CRABP-II Function Elucidation

This compound serves as a powerful chemical biology tool for achieving a "chemical knockdown" of CRABP-II, enabling the study of its cellular functions without genetic manipulation. researchgate.net By inducing the rapid degradation of CRABP-II, researchers can observe the resulting phenotypic changes and unravel the protein's role in various biological processes. mdpi.com

A significant application has been in cancer biology. Research using this compound in pancreatic ductal adenocarcinoma (PDAC) models revealed a novel function for CRABP-II. nih.gov The induced degradation of CRABP-II led to a reversal of drug resistance by decreasing the accumulation of cholesterol in lipid rafts and suppressing AKT survival signaling. nih.gov This study identified CRABP-II as a key regulator of cholesterol metabolism and a viable therapeutic target for overcoming drug resistance in pancreatic cancer. nih.gov Furthermore, the ability of this compound to degrade CRABP-II in various subcellular compartments has been instrumental in probing the capabilities and rules of engagement for the SNIPER technology itself. researchgate.netresearchgate.net

Strategies for Optimizing SNIPER Recycling and Catalytic Activity in Cellular Contexts

Like other heterobifunctional degraders, SNIPERs are intended to act catalytically, meaning a single molecule should be able to induce the degradation of multiple target protein molecules. scienceopen.com Optimizing this catalytic nature and ensuring efficient recycling is paramount for maximizing their therapeutic potential. Several strategies are central to this effort.

Ligand Optimization: The choice of E3 ligase ligand is critical. The use of the high-affinity IAP ligand MV1 in this compound, compared to bestatin in earlier versions, resulted in a more potent degrader. nih.govresearchgate.net Developing novel IAP ligands with tailored affinity and selectivity can enhance the formation of the ternary complex and improve degradation efficiency. semanticscholar.org

Linker Design: The linker connecting the two ligands is not merely a spacer but plays a crucial role in the stability and geometry of the ternary complex. mdpi.com Its length, composition, and attachment points influence the protein-protein interactions between the E3 ligase and the target, which is essential for effective ubiquitination. mdpi.com

Chemical Stability: Enhancing the metabolic stability of the molecule is key to prolonging its action. As learned from early CRABP-II degraders, replacing chemically labile bonds (like esters) with more robust ones (like amides) prevents premature breakdown of the SNIPER, allowing it to engage in more rounds of degradation. niph.go.jpniph.go.jp

Q & A

Q. What is the molecular mechanism by which SNIPER(CRABP)-11 induces degradation of CRABP-II?

this compound functions as a bifunctional molecule, combining a target-binding moiety (for CRABP-II) with an E3 ubiquitin ligase-recruiting ligand. This enables ubiquitination of CRABP-II, leading to proteasomal degradation . To validate this mechanism, researchers should employ Western blotting to monitor CRABP-II levels post-treatment and use cycloheximide chase assays to confirm degradation kinetics .

Q. How should researchers design experiments to assess the specificity of this compound for CRABP-II over related proteins (e.g., FABP5/FABP7)?

Comparative binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) should measure dissociation constants (Kd) for CRABP-II versus off-target proteins like FABP5 (Kd = 874 nM) and FABP7 (Kd = 20 nM) . Dose-response studies in cell lines expressing CRABP-II versus FABP isoforms can further validate selectivity .

Q. What controls are essential in degradation assays for this compound?

Include:

  • Negative controls : Cells treated with DMSO or inactive SNIPER analogs.
  • Proteasome inhibitors (e.g., MG-132) to confirm degradation is proteasome-dependent.
  • CRABP-II knockout cells to verify on-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound activity across different cellular models (e.g., cancer vs. non-cancer cells)?

Potential factors include variations in E3 ligase expression, CRABP-II subcellular localization, or competing pathways. Address this by:

  • Profiling E3 ligase levels (e.g., via qPCR or proteomics).
  • Conducting subcellular fractionation to assess mitochondrial vs. cytoplasmic CRABP-II degradation .
  • Using isogenic cell lines to isolate variables .

Q. What methodological challenges arise when quantifying this compound’s degradation efficiency, and how can they be mitigated?

Challenges include transient degradation effects and off-target ubiquitination. Solutions:

  • Time-course experiments to identify optimal treatment durations.
  • Global ubiquitinome profiling to distinguish on-target from off-target ubiquitination .
  • CRISPR-based validation to confirm phenotype specificity .

Q. How can researchers optimize this compound dosing regimens to minimize compensatory cellular responses (e.g., CRABP-II upregulation)?

Use pulsed vs. continuous dosing strategies in vitro and monitor CRABP-II mRNA levels via RT-PCR. Combine SNIPER treatment with transcriptional inhibitors (e.g., actinomycin D) to identify feedback mechanisms .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. For degradation kinetics, apply one-phase decay models. Report 95% confidence intervals and use ANOVA for multi-group comparisons .

Q. How should researchers validate proteomics data suggesting off-target effects of this compound?

Prioritize orthogonal validation:

  • Immunoblotting for high-confidence off-target proteins.
  • Cellular thermal shift assays (CETSA) to confirm direct binding.
  • Genetic knockdown/knockout of suspected off-targets to assess phenotypic relevance .

Experimental Design & Reproducibility

Q. What steps ensure reproducibility in this compound degradation assays across laboratories?

Standardize:

  • Cell culture conditions (passage number, media, confluence).
  • Compound handling (stock concentration, freeze-thaw cycles).
  • Data reporting : Include MIAME-compliant metadata for omics studies .

Q. How can researchers integrate this compound with other targeted protein degradation (TPD) technologies (e.g., PROTACs)?

Design combinatorial studies to compare degradation efficiency, kinetics, and toxicity. Use synergy scoring (e.g., Chou-Talalay method) to evaluate additive vs. synergistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.